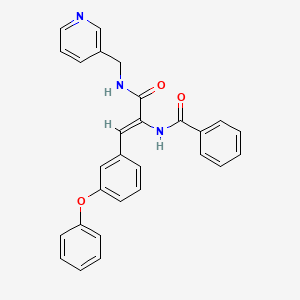![molecular formula C20H21NO3 B5036827 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5036827.png)
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-propoxyphenyl)-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-ene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the propoxyphenyl derivative, which is then subjected to cyclization reactions to form the tetracyclic core. Key steps include:
Preparation of 4-propoxyphenyl derivative: This can be achieved through the etherification of 4-hydroxyphenyl with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the tetracyclic core: The propoxyphenyl derivative undergoes a series of cyclization reactions, often involving the use of strong acids or bases, to form the azatetracyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles such as amines or thiols replace the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced azatetracyclic derivatives.
Substitution: Formation of substituted azatetracyclic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biological and medicinal research, 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(4-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione: Similar structure but with a methoxy group instead of a propoxy group.
4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione lies in its specific propoxy substitution, which can influence its reactivity and interaction with biological targets compared to its methoxy or ethoxy analogs.
This detailed overview provides a comprehensive understanding of 4-(4-propoxyphenyl)-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-ene-3,5-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-9-24-12-5-3-11(4-6-12)21-19(22)17-13-7-8-14(16-10-15(13)16)18(17)20(21)23/h3-8,13-18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRINMYWKWPHCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate](/img/structure/B5036750.png)
![ETHYL 5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5036765.png)
![1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine](/img/structure/B5036770.png)
![5-[[4-[(3-Fluorophenyl)methyl]-1,4-diazepan-1-yl]methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole](/img/structure/B5036781.png)
![7-benzoyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5036789.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5036802.png)
![N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5036810.png)
![3-[(3-fluorophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5036818.png)

![N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5036833.png)
![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036855.png)

![3,5-dimethoxy-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B5036861.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride](/img/structure/B5036867.png)
